[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine
Description
4-Chloro-3-(trifluoromethyl)phenylmethanamine is a fluorinated aromatic amine featuring a cyclopropane ring directly bonded to a substituted phenyl group. Its molecular formula is C₁₁H₁₁ClF₃N (molar mass: 251.67 g/mol), with a structure characterized by a trifluoromethyl (-CF₃) group at the 3-position and a chlorine atom at the 4-position of the phenyl ring, linked to a cyclopropylmethanamine backbone .
Properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNZLQSUZBZPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-3-(trifluoromethyl)phenylmethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with cyclopropylamine under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-3-(trifluoromethyl)phenylmethanamine undergoes various chemical reactions, including:
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)phenylmethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-3-(trifluoromethyl)phenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function . The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
| Compound Name | Substituents on Phenyl Ring | Cyclopropane Modifications | Key Properties/Applications | Reference |
|---|---|---|---|---|
| 4-Chloro-3-(trifluoromethyl)phenylmethanamine | 4-Cl, 3-CF₃ | Unmodified cyclopropane | Intermediate for kinase inhibitors (e.g., Sorafenib analogs); high lipophilicity (Cl and CF₃ enhance membrane permeability) | |
| Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine | 4-F, 3-CF₃ | Unmodified cyclopropane | Increased metabolic stability (F vs. Cl); used in cardiovascular drug candidates (e.g., CK-136 analogs) | |
| Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine | 4-CF₃ (no Cl) | Unmodified cyclopropane | Reduced steric hindrance; precursor to enantiopure salts (e.g., (R)- and (S)-isomers for chiral drug synthesis) | |
| (1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine | 4-OCHF₂ | Unmodified cyclopropane | Enhanced electron-withdrawing effects (OCHF₂); discontinued due to synthesis challenges | |
| [3-Chloro-4-(2-methoxy-5-(trifluoromethyl)phenyl)phenyl]methanamine | 3-Cl, 4-methoxy-CF₃ | No cyclopropane | Increased polarity (methoxy group); explored in CNS-targeting agents |
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- The 4-Cl, 3-CF₃ substitution in the parent compound confers high lipophilicity (logP ~3.2), favoring blood-brain barrier penetration .
- Fluoro-substituted analogs (e.g., 4-F, 3-CF₃) exhibit lower logP (~2.8) but improved metabolic stability due to fluorine’s resistance to oxidative metabolism .
- Hydrochloride salts (e.g., CAS 1159825-60-1) enhance aqueous solubility (>10 mg/mL in water), critical for formulation .
Stereochemical Considerations
- Enantiomers like (R)- and (S)-cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride (CAS 1263094-36-5 and 1263094-18-3) show divergent receptor binding profiles in preclinical studies, emphasizing the need for chiral resolution .
Biological Activity
4-Chloro-3-(trifluoromethyl)phenylmethanamine, also known as cyclopropylmethanamine hydrochloride, is a synthetic organic compound notable for its diverse biological activities. This compound features a chlorinated phenyl ring and a trifluoromethyl group, alongside a cyclopropyl substituent attached to an amine. Its unique structural characteristics suggest potential interactions with various biological targets, making it of interest in pharmacological research.
The chemical properties of 4-Chloro-3-(trifluoromethyl)phenylmethanamine are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C11H12ClF3N |
| Molecular Weight | 286.12 g/mol |
| CAS Number | 1432679-76-9 |
| Appearance | White powder |
| Storage Temperature | 4 °C |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that the trifluoromethyl group enhances lipophilicity, which may improve binding affinity to biological targets. Studies have shown that compounds with similar structures can exhibit significant activity against several biological pathways, including:
- Analgesic Effects : Some derivatives of this compound demonstrated potent analgesic efficacy, with specific compounds showing efficacy rates between 107% to 188% in pain models. These effects were mediated through both peripheral and centrally acting mechanisms independent of opioids.
- Antidepressant Activity : The structural features of 4-Chloro-3-(trifluoromethyl)phenylmethanamine suggest potential antidepressant properties, as similar compounds have been linked to serotonin receptor modulation .
Case Studies
- Analgesic Efficacy : A study involving various derivatives of this compound highlighted its analgesic properties. Compounds were tested in animal models, revealing significant pain relief that was sustained over varying durations.
- Pharmacological Comparisons : In comparative studies with structurally similar compounds, 4-Chloro-3-(trifluoromethyl)phenylmethanamine exhibited superior binding to serotonin receptors, suggesting enhanced therapeutic potential in treating mood disorders .
Comparative Analysis
The following table compares 4-Chloro-3-(trifluoromethyl)phenylmethanamine with other related compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-Chloroaniline | Contains an amine group | Simpler structure without trifluoromethyl |
| 3-Trifluoromethylphenylmethanamine | Similar trifluoromethyl group | Lacks cyclopropyl moiety |
| Cyclopropylamine | Contains cyclopropyl group | No aromatic system |
| 4-Fluoro-3-(trifluoromethyl)phenylmethanamine | Fluorine instead of chlorine | Different halogen may influence binding |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
